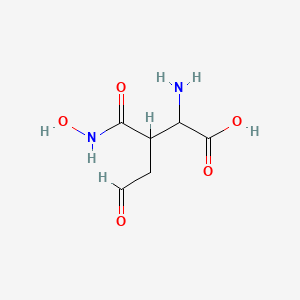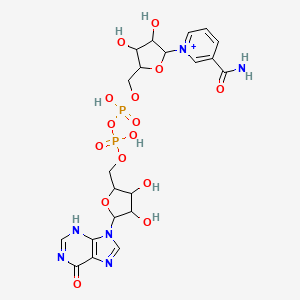
Decanamida
Descripción general
Descripción
Decanamide is a chemical compound with the molecular formula C10H21NO . It is also known by other names such as n-Decanamide, Capramide, Decanoic acid amide, and Decylamide .
Molecular Structure Analysis
The molecular weight of Decanamide is 171.280 Da . The IUPAC Standard InChIKey for Decanamide is TUTWLYPCGCUWQI-UHFFFAOYSA-N .
Chemical Reactions Analysis
Decanamide has been reported to undergo various chemical reactions. For example, a study reported the chemoselective partial reduction of tertiary amides to aldehydes using a commercial DIBALH reagent .
Physical And Chemical Properties Analysis
Decanamide has a density of 0.9±0.1 g/cm3, a boiling point of 305.2±10.0 °C at 760 mmHg, and a flash point of 138.4±19.0 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 8 freely rotating bonds .
Aplicaciones Científicas De Investigación
Decanamida: Un análisis exhaustivo de las aplicaciones de la investigación científica
Actividad antimicrobiana: La this compound ha sido estudiada por sus propiedades antimicrobianas. La investigación indica que las N,N-disustituidas decanamidas muestran actividad contra una variedad de organismos patógenos, incluidas bacterias grampositivas y gramnegativas, levaduras y mohos. Esto sugiere aplicaciones potenciales en el desarrollo de nuevos agentes antimicrobianos .
Activación del mecanismo de defensa de las plantas: En biología vegetal, los derivados de la this compound como la N-isobutil this compound se han encontrado que activan la biosíntesis del ácido jasmónico y las vías de señalización en Arabidopsis thaliana. Esta activación conduce a cambios fisiológicos significativos y sugiere un papel en la mejora de los mecanismos de defensa de las plantas contra el estrés y los patógenos .
Síntesis química: La this compound sirve como precursor o intermedio en la síntesis de diversos compuestos químicos. Su estructura y reactividad la hacen adecuada para crear moléculas más complejas, que pueden utilizarse en diferentes áreas de la investigación química .
Ciencia de materiales: Las características físicas de la this compound y sus derivados pueden utilizarse en la ciencia de materiales. Por ejemplo, su estabilidad térmica y sus propiedades de solubilidad podrían ser importantes para diseñar nuevos materiales con propiedades específicas deseadas.
Investigación bioquímica: La estructura molecular de la this compound le permite interactuar con sistemas biológicos de formas específicas, lo que la hace útil para estudios bioquímicos que requieren la modulación de dichos sistemas.
Desarrollo farmacéutico: Dada su actividad antimicrobiana y su capacidad para inducir cambios fisiológicos en las plantas, la this compound podría explorarse para aplicaciones farmacéuticas, lo que podría conducir al desarrollo de nuevos medicamentos o agentes terapéuticos.
Ciencia ambiental: La reactividad de la this compound con varios factores ambientales podría estudiarse para comprender su comportamiento e impacto en los ecosistemas, lo que podría ser relevante para los esfuerzos de monitoreo y remediación ambiental.
Industria alimentaria: Las potenciales propiedades antimicrobianas de la this compound también podrían aplicarse en la industria alimentaria para mejorar la conservación y la seguridad de los alimentos inhibiendo el crecimiento de microorganismos dañinos.
Cada uno de estos campos presenta oportunidades únicas para la aplicación de la this compound en la investigación científica, con beneficios potenciales que abarcan múltiples disciplinas.
Antimicrobial activity and physical characteristics of some … - Springer Alkamides Activate Jasmonic Acid Biosynthesis and Signaling … - PLOS Decanamide | Sigma-Aldrich - MilliporeSigma
Mecanismo De Acción
Target of Action
Decanamide, specifically N-isobutyl decanamide, is a type of alkamide . Alkamides are bioactive compounds that interact with various targets in plants . One of the primary targets of decanamide is the cytokinin receptors in plants . Cytokinins are plant hormones that regulate various aspects of growth and development .
Mode of Action
Decanamide interacts with its targets, the cytokinin receptors, to regulate plant development . It has been found to be highly active in regulating primary root growth and lateral root formation . The proliferative-promoting activity of decanamide treatment is evidenced by the formation of callus-like structures in primary roots .
Biochemical Pathways
Decanamide affects several biochemical pathways. It activates the jasmonic acid (JA) biosynthesis and signaling pathways . JA is a plant hormone that plays a crucial role in plant growth, development, and defense responses . The activation of these pathways results in an overrepresentation of defense-responsive transcriptional networks .
Pharmacokinetics
The pharmacokinetics of decanamide, like other alkamides, have been studied . Alkamides have been reported to have several biological activities and pharmacological effects, and many studies have reported on their mechanisms of action, structure-activity relationship, pharmacokinetics, and toxicity . .
Result of Action
The molecular and cellular effects of decanamide’s action are significant. It leads to increased expression of genes encoding enzymes for JA biosynthesis, which occurs in parallel with JA, nitric oxide (NO), and H2O2 accumulation . This results in enhanced defense responses in plants . At the cellular level, decanamide promotes cell proliferation, as evidenced by the formation of callus-like structures in primary roots .
Action Environment
The action, efficacy, and stability of decanamide can be influenced by environmental factors. For example, the sensitivity of plants to decanamide can vary depending on their genetic makeup . Mutants with altered NO biosynthesis and signaling pathways show different responses to decanamide treatment . .
Safety and Hazards
Direcciones Futuras
While specific future directions for Decanamide were not found in the available resources, research into the properties and potential applications of Decanamide and similar compounds is ongoing. For instance, a study reported that alkamides, which include Decanamide, could modulate some defense responses in plants .
Análisis Bioquímico
Biochemical Properties
Decanamide interacts with various enzymes, proteins, and other biomolecules. It is known to activate the biosynthesis and signaling pathways of jasmonic acid (JA), a plant hormone that regulates plant growth and stress responses . This interaction suggests that Decanamide may play a role in biochemical reactions involving JA and its associated enzymes and proteins.
Cellular Effects
Decanamide has been found to influence cell function significantly. It activates defense-responsive transcriptional networks in Arabidopsis thaliana, a model organism in plant biology . This activation leads to an increase in the expression of genes encoding enzymes for JA biosynthesis, occurring in parallel with JA, nitric oxide (NO), and H2O2 accumulation . These changes suggest that Decanamide can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Decanamide exerts its effects through binding interactions with biomolecules and changes in gene expression. Its activation of JA biosynthesis and signaling pathways suggests that it may bind to enzymes involved in these pathways, leading to their activation . Additionally, the observed changes in gene expression indicate that Decanamide may influence the activity of transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
Given its role in activating JA biosynthesis and signaling pathways, it is plausible that its effects may change over time as these pathways are activated and the resulting biochemical reactions take place .
Metabolic Pathways
Decanamide is involved in the JA biosynthesis and signaling pathways These pathways involve various enzymes and cofactors, and Decanamide’s activation of these pathways suggests that it may interact with these molecules
Propiedades
IUPAC Name |
decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTWLYPCGCUWQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801022380, DTXSID80867310 | |
| Record name | Amides, C10-16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2319-29-1, 67700-97-4 | |
| Record name | Decanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2319-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002319291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amides, C10-16 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067700974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amides, C10-16 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Amides, C10-16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decan-1-amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Amides, C10-16 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1468ZF07R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While Decanamide itself doesn't have a well-defined biological target, research has focused on its derivatives, particularly alkamides like N-isobutyl decanamide. These compounds influence plant development by modulating root system architecture (RSA) [, , , ]. N-isobutyl decanamide, for example, inhibits primary root growth and promotes lateral root formation in Arabidopsis []. This effect appears to be mediated by nitric oxide (NO), acting as a signaling intermediate []. Furthermore, alkamides may interact with cytokinin signaling pathways, impacting meristematic activity and plant development [].
ANone: Decanamide is a straight-chain fatty amide.
A: Decanamide derivatives, particularly N,N-dialkyl amides like N,N-dihexyl decanamide (DHDA), have been investigated for their use in nuclear fuel reprocessing []. They exhibit a higher limiting organic concentration for thorium extraction compared to traditional extractants like tri-n-butyl phosphate (TBP), making them potentially advantageous in managing high-level waste solutions [].
A: Yes, computational chemistry has been instrumental in understanding the interaction of Decanamide derivatives with biological targets. For instance, product-based transition-state modeling (PBTSM) was employed to study the catalytic mechanism of the metallo-γ-lactonase AiiA, an enzyme inhibited by a cyclobutanone derivative with a Decanamide moiety []. Docking studies provided insight into the substrate-enzyme interactions and the binding mode of the inhibitor [].
A: Research on alkamides, particularly those structurally related to Decanamide, has provided valuable insights into SAR [, , ]. In Arabidopsis, both the length of the acyl chain and the amide moiety significantly impact the biological activity of these compounds []. N-isobutyl decanamide, with its specific acyl chain length and amide structure, emerges as a potent regulator of root development []. These findings suggest that even minor structural modifications can profoundly influence the activity and potency of Decanamide derivatives.
ANone: Specific SHE regulations for Decanamide might vary depending on the country and intended application. Given its use in various chemical processes and potential applications in areas like agrochemicals, it is crucial to consult relevant safety data sheets and regulatory guidelines for handling and disposal.
A: Research identified a recessive N-isobutyl decanamide-resistant mutant in Arabidopsis, designated as decanamide resistant root (drr1) [, ]. This mutant exhibited continued primary root growth and reduced lateral root formation in response to N-isobutyl decanamide, suggesting a role for the DRR1 gene in mediating alkamide responses [, ]. The drr1 mutant also displayed altered sensitivity to bacterial quorum-sensing signals, indicating potential cross-talk between alkamide and N-acyl-l-homoserine lactone signaling pathways in plants [, ].
ANone: The provided research articles do not delve into drug delivery and targeting strategies using Decanamide.
ANone: Research on Decanamide has not yet identified specific biomarkers or diagnostics.
ANone: Various analytical methods are employed to characterize and quantify Decanamide and its derivatives. Common techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate, identify, and quantify volatile compounds based on their mass-to-charge ratio. This technique is particularly useful for analyzing fatty acid amides like Decanamide and its derivatives in complex mixtures [, , ].
- Thin Layer Chromatography (TLC): A simple and rapid technique for separating and analyzing mixtures based on the differential affinity of compounds for a stationary phase and a mobile phase. TLC is often used for preliminary screening and qualitative analysis of Decanamide derivatives [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique that provides detailed information about the structure and dynamics of molecules. NMR is particularly useful for elucidating the chemical structure of novel Decanamide derivatives and studying their interactions with other molecules [, ].
- Fourier Transform Infrared (FTIR) Spectroscopy: This technique identifies and characterizes functional groups present in molecules based on their characteristic infrared absorption patterns. FTIR is often employed to confirm the presence of specific functional groups, such as amide bonds, in Decanamide derivatives [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3S,5R,8R,9S,10R,13S,14S,16R,17R)-3,16-dihydroxy-17-[(1S)-1-[(2S,3S,5R)-3-hydroxy-5-methylpiperidin-2-yl]ethyl]-10,13-dimethyl-1,2,3,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-4-one](/img/structure/B1669945.png)










